N-(2-Diethylamino-ethyl)-guanidine

説明

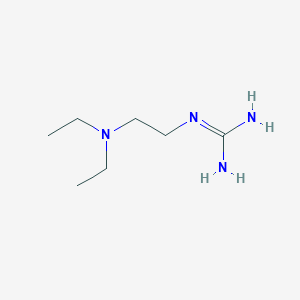

N-(2-Diethylamino-ethyl)-guanidine is an organic compound that features a guanidine group attached to a diethylaminoethyl chain

準備方法

Synthetic Routes and Reaction Conditions

N-(2-Diethylamino-ethyl)-guanidine can be synthesized through a multi-step process. One common method involves the reaction of diethylamine with cyanamide to form N,N-diethylcyanamide. This intermediate is then reacted with ethylenediamine to yield this compound. The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

化学反応の分析

Types of Reactions

N-(2-Diethylamino-ethyl)-guanidine undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: this compound can participate in nucleophilic substitution reactions, where the guanidine group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like halides or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction can produce various amine derivatives.

科学的研究の応用

Pharmaceutical Development

Key Intermediate in Drug Synthesis

- DEAG is primarily utilized as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its structure allows it to participate in reactions that yield bioactive compounds essential for therapeutic applications .

Case Study: Neurological Medications

- Research has demonstrated that modifications of guanidine derivatives, including DEAG, can lead to the development of new drugs for treating conditions like Alzheimer's disease and other neurodegenerative disorders. Studies indicate that these derivatives can enhance synaptic transmission and neuronal survival .

Biochemical Research

Enzyme Activity and Protein Interactions

- In biochemical studies, DEAG has been employed to investigate enzyme kinetics and protein interactions. Its ability to modulate enzyme activity makes it a valuable tool for researchers studying metabolic pathways and cellular functions .

Case Study: Protein Folding Studies

- A study explored the role of DEAG in protein folding mechanisms, revealing how it influences the stability and conformation of proteins under various conditions. This research is crucial for understanding diseases linked to protein misfolding .

Agricultural Chemistry

Formulation of Agrochemicals

- DEAG is being investigated for its potential use in formulating agrochemicals. It can enhance the efficacy of crop protection products while reducing toxicity to non-target organisms .

Case Study: Herbicide Development

- Recent studies have focused on incorporating DEAG into herbicide formulations, demonstrating improved effectiveness against specific weed species while minimizing environmental impact. These findings suggest that DEAG could play a significant role in sustainable agriculture practices .

Analytical Chemistry

Reagent in Analytical Techniques

- In analytical chemistry, DEAG serves as a reagent that aids in the detection and quantification of various substances in complex mixtures. Its chemical properties allow for selective reactions that enhance analytical sensitivity .

Case Study: Detection of Heavy Metals

- Research has shown that DEAG can be used in methods for detecting heavy metals in environmental samples. By forming stable complexes with metal ions, it improves the accuracy of quantitative analyses .

Material Science

Development of New Materials

- DEAG is being explored for its potential applications in material science, particularly in developing polymers with enhanced performance characteristics. Its chemical structure allows for modifications that can lead to materials with desirable mechanical and thermal properties .

Case Study: Polymer Synthesis

- Investigations into the synthesis of polymers incorporating DEAG have revealed promising results in creating materials suitable for biomedical applications, such as drug delivery systems and tissue engineering scaffolds .

Summary Table of Applications

| Application Area | Description | Case Studies |

|---|---|---|

| Pharmaceutical | Key intermediate for drugs targeting neurological disorders | Neurological medications |

| Biochemical | Studies on enzyme activity and protein interactions | Protein folding studies |

| Agricultural Chemistry | Formulation of agrochemicals with improved efficacy | Herbicide development |

| Analytical Chemistry | Reagent for detection and quantification in complex mixtures | Detection of heavy metals |

| Material Science | Development of polymers with enhanced performance characteristics | Polymer synthesis for biomedical applications |

作用機序

The mechanism of action of N-(2-Diethylamino-ethyl)-guanidine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context.

類似化合物との比較

Similar Compounds

- N-(2-Dimethylamino-ethyl)-guanidine

- N-(2-Diethylamino-ethyl)-urea

- N-(2-Diethylamino-ethyl)-thiourea

Uniqueness

N-(2-Diethylamino-ethyl)-guanidine is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and efficacy in various applications, making it a valuable compound for research and industrial use.

生物活性

N-(2-Diethylamino-ethyl)-guanidine (DEG) is a guanidine derivative that has garnered attention for its diverse biological activities, including antimicrobial, antiviral, and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of DEG, supported by research findings, case studies, and relevant data tables.

Chemical Structure and Properties

DEG is characterized by its diethylamino group attached to the guanidine structure. The presence of the diethylamino moiety enhances its solubility and reactivity, making it a versatile compound in both biological and chemical contexts.

The biological activity of DEG is primarily attributed to its interaction with specific molecular targets within biological systems. It is believed to affect various biochemical pathways, potentially leading to changes in cellular processes. The compound may interact with enzymes or receptors, influencing their activity and contributing to its pharmacological effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of DEG against a range of pathogens. For instance, DEG has shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism involves disrupting microbial cell membranes, leading to increased permeability and subsequent cell lysis .

Table 1: Antimicrobial Efficacy of DEG

| Pathogen Type | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Gram-positive Bacteria | 12.5 µg/mL | |

| Gram-negative Bacteria | 25 µg/mL | |

| Fungi | 15 µg/mL |

Antiviral Activity

In addition to its antibacterial properties, DEG has been investigated for its antiviral capabilities. Research indicates that DEG can inhibit viral replication by interfering with viral enzymes or receptors essential for the viral life cycle. For example, studies have demonstrated its potential in inhibiting Leishmania infantum Trypanothione Reductase, a target for developing new antileishmanial agents .

Case Study: Inhibition of Leishmania infantum

A recent study assessed the inhibitory effects of DEG on Leishmania infantum Trypanothione Reductase (LiTR). The compound exhibited an IC50 value of 7.5 µM, demonstrating significant potential as a selective inhibitor without affecting human glutathione reductase (hGR) at similar concentrations . This selectivity is crucial for minimizing side effects in therapeutic applications.

Therapeutic Applications

The ongoing research into DEG's pharmacological properties suggests potential applications in treating various diseases. Its ability to modulate enzyme activity positions it as a candidate for drug development in areas such as cancer and infectious diseases.

Table 2: Potential Therapeutic Applications of DEG

特性

IUPAC Name |

2-[2-(diethylamino)ethyl]guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18N4/c1-3-11(4-2)6-5-10-7(8)9/h3-6H2,1-2H3,(H4,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFRWGXWELVGRFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30274616 | |

| Record name | N''-[2-(Diethylamino)ethyl]guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30274616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13845-72-2 | |

| Record name | N''-[2-(Diethylamino)ethyl]guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30274616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。